
1-Aminocyclohexanecarboxylic acid
Overview
Description
1-Aminocyclohexanecarboxylic acid (1-ACHC, C₇H₁₃NO₂) is a non-proteinogenic quaternary α-amino acid with a cyclohexane backbone. It has a molecular weight of 143.19 g/mol and a melting point exceeding 300°C . The compound is highly hygroscopic and soluble in water, making it suitable for biological studies . Its structural rigidity and conformational preferences (e.g., chair conformation of the cyclohexane ring) distinguish it from linear amino acids, enabling unique interactions in peptide chemistry and drug design .
1-ACHC is widely used as a nonmetabolizable amino acid probe for blood-brain barrier (BBB) transport studies due to its resistance to enzymatic degradation and competitive binding to neutral amino acid transporters . It has also been identified as a biomarker in metabolomic studies of gut microbiota modulation and cancer .
Preparation Methods
Classical Multi-Step Synthesis via Amidation and Cyclization
The foundational synthesis, reported by Krzyzanowska and Stec in 1978, involves three sequential steps :
Step 1 : Acylation of cyclohexanecarboxylic acid derivatives using triethylamine (Et<sub>3</sub>N) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and petroleum ether. This step likely introduces a protective group to the carboxylic acid or amino moiety.
Step 2 : Intermediate purification in CH<sub>2</sub>Cl<sub>2</sub>, suggesting a solvent extraction or phase separation.
Step 3 : Deprotection and cyclization via hydrochloric acid (HCl) in ethanol (EtOH), followed by reaction with methyloxirane (propylene oxide) in methanol (MeOH). Methyloxirane acts as an epoxide ring-opening agent, facilitating amino group formation.
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, petroleum ether | Acylation/protection |
2 | CH<sub>2</sub>Cl<sub>2</sub> | Purification |
3 | HCl/EtOH, methyloxirane/MeOH | Deprotection and cyclization |
This method, while robust, lacks reported yields and requires hazardous solvents like CH<sub>2</sub>Cl<sub>2</sub> .
Halogenation-Acylation-Reduction Pathway (Patent WO2013007712A1)
A 2012 patent describes an industrial-scale route involving halogenation, acylation, and reduction :
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Halogenation : Cyclohexanecarboxylic acid derivatives react with PX<sub>3</sub>, PX<sub>5</sub>, or SOX<sub>2</sub> in the presence of trialkylamines (e.g., triethylamine) to form acyl halides.
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Acylation : The acyl halide reacts with bis(2-aminophenyl)disulfide, acylating both amino groups.
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Reduction : Sodium borohydride (NaBH<sub>4</sub>) or triphenylphosphine reduces the disulfide to thiols.
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Thiol Acylation : Thiol groups are acylated with R<sub>1</sub>C(O)X' (X' = Cl, Br) to yield the final product.
Example Procedure :
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25.2 g HCl (25%, 173 mmol) and heptane are used for phase separation.
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Reaction at 230°C for 7 hours in a Hastelloy autoclave yields a pale yellow oil (21.09 g) after evaporation .
Advantages : Scalable for industrial production; uses cost-effective reagents.
Limitations : Requires high-pressure equipment and generates hazardous intermediates.
Comparative Analysis of Methods
Emerging Trends and Recommendations
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Green Chemistry : Replace CH<sub>2</sub>Cl<sub>2</sub> with biodegradable solvents (e.g., cyclopentyl methyl ether) in classical methods.
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Catalytic Halogenation : Explore catalytic P(III) systems to reduce stoichiometric halogenating agent use .
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Flow Chemistry : Implement continuous-flow reactors for safer handling of exothermic steps (e.g., acylations) .
Chemical Reactions Analysis
1-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Protein Engineering
Conformationally Restricted Amino Acids
ACHC is classified as a conformationally restricted amino acid, which makes it a valuable candidate for designing proteins with specific structural features. Research has shown that incorporating ACHC into synthetic protein motifs enhances the stability of β-helical structures derived from natural proteins. The cyclic nature of ACHC allows for reduced conformational flexibility, which contributes to the stability of these protein constructs .
Molecular Dynamics Simulations
Studies have utilized molecular dynamics simulations to investigate the interactions of ACHC within protein structures. These simulations indicate that ACHC can effectively stabilize β-helical motifs by minimizing structural strain and facilitating self-adaptation to the desired conformation . The development of force-field parameters for ACHC has enabled researchers to predict its behavior in various solvents, further supporting its application in synthetic biology.
Pharmacological Applications
Vasopressin Analogues
ACHC has been incorporated into analogues of arginine vasopressin (AVP), a hormone involved in regulating water retention and blood pressure. Modifications using ACHC at specific positions have demonstrated enhanced pharmacological properties, including increased antidiuretic activity. For instance, peptides with ACHC substitutions showed potent antidiuretic effects while maintaining selectivity for receptor binding .
Chemotactic Peptides
In addition to its role in vasopressin analogues, ACHC has been integrated into chemotactic peptide analogs, which are designed to influence cellular movement. The unique structural properties of ACHC contribute to the efficacy of these peptides in mediating biological responses .
Neuroscience Research
Blood-Brain Barrier Transport Studies
ACHC has been investigated as a potential tracer for studying amino acid transport across the blood-brain barrier. In vivo studies using rat models revealed that ACHC can effectively penetrate the blood-brain barrier, making it a useful tool for examining amino acid transport mechanisms in the brain . This property is particularly valuable for research related to neurological disorders and brain metabolism.
Nonmetabolizable Amino Acid
As a nonmetabolizable amino acid, ACHC serves as an important probe in neurochemical studies. Its resistance to metabolic degradation allows researchers to track its distribution and uptake in various brain regions without interference from metabolic processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-aminocyclohexanecarboxylic acid involves its interaction with amino acid transport systems, particularly the cerebrovascular neutral amino acid transport system . This compound can cross the blood-brain barrier and is used to study the transport kinetics of amino acids in the brain. The transport Km for this compound is similar to that of several natural amino acids, such as L-methionine, L-isoleucine, and L-tyrosine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alicyclic α-Amino Acids
Alicyclic amino acids with varying ring sizes exhibit distinct biological properties:
Key Findings :
- Tumor Specificity : ACBC outperforms 1-ACHC and ACPC in tumor localization, likely due to its smaller ring size enhancing cellular uptake .
- BBB Transport : 1-ACHC has a 5-fold lower Kd than ACPC, indicating superior binding to BBB transporters .
Fluorinated Derivatives
Fluorination alters physicochemical and pharmacological properties:
Key Findings :
- Fluorinated derivatives exhibit higher metabolic stability and BBB penetration than 1-ACHC, making them promising for CNS-targeted therapies .
Conformational Analogues
Substitutions on the cyclohexane ring modulate conformational preferences:
Key Findings :
- The phenyl-substituted analogue shows reduced conformational flexibility compared to 1-ACHC, impacting receptor binding .
Role in Metabolomics
1-ACHC is differentially regulated in disease models compared to other metabolites:
Key Findings :
Biological Activity
1-Aminocyclohexanecarboxylic acid (ACHC), also known as 1-azanylcyclohexane-1-carboxylate, is a nonmetabolizable amino acid that has garnered attention for its unique biological activities and potential applications in therapeutic development. This article provides a comprehensive overview of the biological activity of ACHC, encompassing its transport mechanisms, antimicrobial properties, and implications in peptide synthesis.
ACHC is classified as a cyclic amino acid, which contributes to its conformational flexibility and stability when incorporated into peptide structures. The cyclohexane ring provides a sterically constrained environment that enhances the stability of peptide motifs, particularly in β-helical structures. This property is crucial for the design of synthetic peptides with improved biological functions.
Transport Mechanisms Across the Blood-Brain Barrier
One of the significant aspects of ACHC's biological activity is its ability to cross the blood-brain barrier (BBB). Studies have demonstrated that ACHC can be transported across the BBB via a saturable transport mechanism. In an in situ brain perfusion study using pentobarbital-anesthetized rats, ACHC exhibited a transport kinetic profile characterized by:
- Vmax : μmol/s/g
- Km : μmol/ml
- KD : ml/s/g
These values indicate that ACHC's transport efficiency is comparable to several natural amino acids, making it a valuable probe for studying amino acid transport into the brain .
Antimicrobial Activity
ACHC has been identified as an effective antimicrobial agent, particularly against drug-resistant bacterial strains. A synthetic antimicrobial peptide derived from ACHC demonstrated in vitro inhibitory activity against various pathogens, including:
- Staphylococcus aureus
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
- Enterobacter aerogenes
- Enterococcus faecium
The minimum inhibitory concentrations (MICs) for these pathogens ranged from 10.9 to 43 μM, highlighting ACHC's potential as a scaffold for developing new antimicrobial therapies .
Peptide Synthesis and Applications
The incorporation of ACHC into peptide sequences has been shown to enhance the stability and efficacy of therapeutic peptides. For instance, studies on β-helical motifs revealed that introducing ACHC into flexible loops significantly improved structural stability, which is essential for maintaining biological activity in therapeutic applications .
Additionally, research has indicated that peptides containing ACHC can exhibit enhanced antimicrobial properties through mechanisms involving membrane disruption and conformational changes upon interaction with lipid bilayers .
Case Studies and Research Findings
Several studies have explored the implications of ACHC in various therapeutic contexts:
- Blood-Brain Barrier Transport Study : This study established ACHC's potential as a model compound for investigating amino acid transport mechanisms across the BBB .
- Antimicrobial Peptide Development : Research demonstrated that synthetic peptides incorporating ACHC showed significant activity against resistant bacterial strains, suggesting its utility in addressing antibiotic resistance .
- Stability in Nanostructures : Investigations into the stability of nanostructures revealed that ACHC could stabilize β-helical motifs derived from natural proteins, indicating its role in designing novel biomaterials .
Properties
IUPAC Name |
1-aminocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXWUZCRWJWTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062626 | |
Record name | Cyclohexanecarboxylic acid, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2756-85-6 | |
Record name | 1-Aminocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2756-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homocycloleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homocycloleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9059 | |
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Record name | Cyclohexanecarboxylic acid, 1-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HOMOCYCLOLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SE3HD391H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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